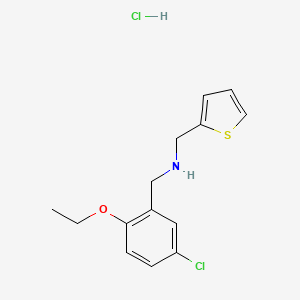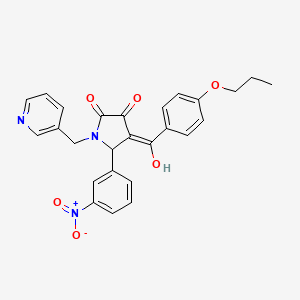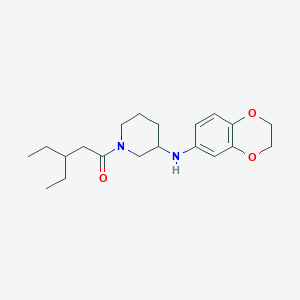
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, also known as BDPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDPN belongs to the class of acrylonitrile derivatives and has been found to possess unique biochemical and physiological properties that make it an interesting target for further investigation.
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile is still not fully understood, but several studies have suggested that it interacts with specific molecular targets in cells, leading to changes in cellular signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes involved in cell growth and division, leading to cell death. In neurological disorders, this compound has been shown to modulate the activity of specific neurotransmitters, leading to changes in synaptic plasticity and neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including inhibition of cell growth and division, modulation of neurotransmitter activity, and antibacterial and antifungal properties. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile in lab experiments is its unique biochemical and physiological properties, which make it an interesting target for investigation in several areas of research. In addition, this compound has been shown to exhibit low toxicity in animal models, making it a potential candidate for further investigation as a therapeutic agent. However, one of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile, including further investigation of its mechanism of action, development of new synthetic methods to improve yield and purity, and exploration of its therapeutic potential in other areas of research. In addition, there is a need for further investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models to better understand its potential as a therapeutic agent. Overall, this compound represents an interesting target for further investigation in several areas of scientific research.
合成法
The synthesis of 2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile can be achieved through a multi-step process involving the reaction of 2-aminobenzimidazole with 3,4-dichlorophenylacetonitrile in the presence of a base catalyst. The resulting intermediate is then subjected to a series of purification steps to obtain the final product. The synthesis of this compound has been reported in several research papers, and the yield and purity of the compound can vary depending on the reaction conditions.
科学的研究の応用
2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)acrylonitrile has been investigated for its potential therapeutic applications in several areas of research, including cancer, neurological disorders, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, this compound has been shown to modulate the activity of neurotransmitters, leading to potential therapeutic applications in the treatment of depression, anxiety, and schizophrenia. In infectious diseases, this compound has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(3,4-dichlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2N3/c17-12-6-5-10(8-13(12)18)7-11(9-19)16-20-14-3-1-2-4-15(14)21-16/h1-8H,(H,20,21)/b11-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMVQWGNIXUDBV-XFFZJAGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC(=C(C=C3)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-[(3-methyl-1-piperidinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5366376.png)
![2-[2-(acetylamino)ethyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B5366382.png)


![3-(1H-pyrazol-4-yl)-5-{[(pyridin-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5366405.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5366408.png)
![2-methyl-4-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5366410.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(2-thienyl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5366416.png)

![methyl 2-{[2-cyano-3-(3-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5366443.png)


![4-tert-butyl-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5366454.png)
![5-(4-cyclobutyl-6-methylpyrimidin-2-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5366469.png)